REACTION_CXSMILES
|
[CH:1]([CH:4]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[C:5]([OH:7])=O)([CH3:3])[CH3:2]>C(Cl)(=O)C>[CH:1]([CH:4]1[CH2:8][CH2:9][C:10](=[O:11])[O:12][C:5]1=[O:7])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
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14 g
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Type
|
reactant
|
Smiles
|
C(C)(C)C(C(=O)O)CCC(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material is prepared
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1C(=O)OC(CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |